ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate
CAS No.: 1326929-74-1
Cat. No.: VC4610324
Molecular Formula: C18H22FN5O3
Molecular Weight: 375.404
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326929-74-1 |
|---|---|
| Molecular Formula | C18H22FN5O3 |
| Molecular Weight | 375.404 |
| IUPAC Name | ethyl 4-[[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H22FN5O3/c1-3-27-18(26)23-8-6-13(7-9-23)20-17(25)16-11-24(22-21-16)14-4-5-15(19)12(2)10-14/h4-5,10-11,13H,3,6-9H2,1-2H3,(H,20,25) |
| Standard InChI Key | XMDTUCUCUBGVTC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)C |
Introduction
Synthesis of Similar Compounds
The synthesis of triazole-containing compounds often involves click chemistry reactions, such as the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of 1,2,3-triazoles with high regioselectivity and yield . For compounds like ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate, synthesis might involve multiple steps, including the preparation of azides and alkynes, followed by the CuAAC reaction.
Biological Activities of Triazole Derivatives
Triazole derivatives have been explored for various biological activities, including antifibrinolytic, anticholinesterase, and antifungal properties . The incorporation of different substituents on the triazole ring can significantly influence the compound's activity and selectivity. For instance, 1,2,3-triazole derivatives have shown promising results as antifibrinolytic agents, with some compounds exhibiting activity comparable to or surpassing that of current drugs .
| Biological Activity | Example Compounds | Activity |
|---|---|---|
| Antifibrinolytic | 1,2,3-Triazole derivatives | Comparable to TXA |
| Anticholinesterase | Quinazoline–1,2,3-triazole hybrids | Potent AChE inhibitors |
| Antifungal | Various triazole derivatives | Broad spectrum activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume